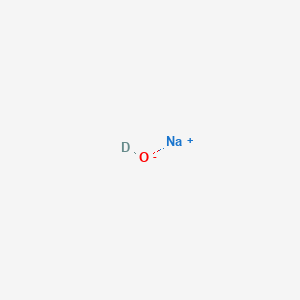

Sodium deuteroxide

概要

説明

Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD . It is a white solid that is very similar to sodium hydroxide . It is used as a strong base and a source of deuterium in the production of other deuterated compounds .

Synthesis Analysis

Sodium deuteroxide is an isotopic analog of sodium hydroxide and is used as a deuterium source to produce other deuterated compounds . It is commonly available as a 40 wt% solution in D2O .Molecular Structure Analysis

The molecular structure of Sodium deuteroxide is represented by the formula NaOD . It is an isotopologue of sodium hydroxide .Chemical Reactions Analysis

Sodium deuteroxide is used in various chemical reactions. For example, its reaction with chloral hydrate gives deuterated chloroform, and its reaction with n-nitrosodimethylamine gives the deuterated analog of that compound .Physical And Chemical Properties Analysis

Sodium deuteroxide is a white solid . It has a molar mass of 41.003 g/mol . It is soluble in water .科学的研究の応用

Deuterated Solvent

Sodium deuteroxide is used as a deuterated solvent to measure the extent of hydrolysis of Creatine Ethyl Ester (CEE) by NMR spectroscopy . This allows researchers to understand the stability and effectiveness of CEE, which is often used as a supplement by athletes and bodybuilders.

Preparation of Deuterated Compounds

Sodium deuteroxide is used to prepare deuterated Tetrahydropyrimidine (THPM) . THPM is a heterocyclic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Study of Surface-Active Amides

Sodium deuteroxide is used to study the preparation, stability, and biodegradability of surface-active amides . These amides are often used in detergents, emulsifiers, and other surfactant systems.

Pharmacokinetic Studies

Sodium deuteroxide is used in pharmacokinetic studies to understand how a body processes a drug, including the time course of absorption, distribution, bioavailability, metabolism, and excretion .

Improvement of Drug Efficacy

Research has been carried out to prolong the residence time of a drug in plasma to achieve greater efficacy and alter the rate of metabolism to afford greater tolerability . Sodium deuteroxide plays a crucial role in these studies.

Deuterated Drugs

To slow down the metabolic process and improve the half-life of drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out . Sodium deuteroxide is used in the deuteration process.

作用機序

Target of Action

Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD . It is an isotopologue of sodium hydroxide . The primary targets of sodium deuteroxide are other compounds that require a strong base or a deuterium source .

Mode of Action

Sodium deuteroxide acts as a strong base and a deuterium source in the production of other deuterated compounds . For example, it reacts with chloral hydrate to produce deuterated chloroform , and with N-nitrosodimethylamine to yield its deuterated analog . Sodium deuteroxide is an ionic compound, consisting of sodium cations (Na+) and deuteroxide anions (−OD) .

Biochemical Pathways

The biochemical pathways affected by sodium deuteroxide are primarily those involving the production of other deuterated compounds . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . The deuteration effect can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Pharmacokinetics

Pharmacokinetic research on deuterium oxide (D2O) investigates its effect on the reactions between drugs and living systems, as well as the biochemical or molecular interactions between the drug and the human body . To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out . This can lead to improved effectiveness of therapeutics of drugs by prolonging the residence time of the drug in plasma to achieve greater efficacy and altering the rate of metabolism to afford greater tolerability .

Result of Action

The result of sodium deuteroxide’s action is the production of other deuterated compounds . For example, it can react with chloral hydrate to give deuterated chloroform , and with N-nitrosodimethylamine to give the deuterated analog of that compound . These deuterated compounds can then be used in various applications, such as NMR spectroscopy .

Action Environment

The action of sodium deuteroxide can be influenced by environmental factors. For instance, the deuteration effect can be affected by the properties of the solvent, particularly in relation to the structure of water around biological macromolecules . Additionally, safety precautions must be taken when handling sodium deuteroxide, as it can cause severe skin burns and eye damage .

Safety and Hazards

将来の方向性

特性

InChI |

InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHJVSKTPXQMS-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930715 | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Sodium deuteroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14014-06-3 | |

| Record name | Sodium hydroxide-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14014-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium deuteroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

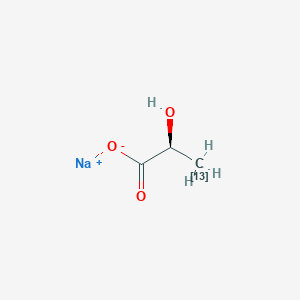

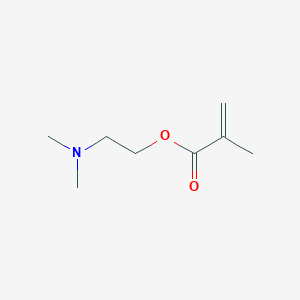

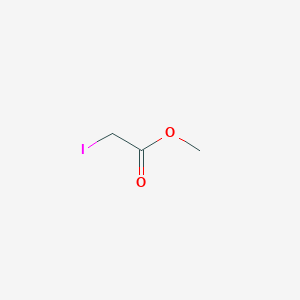

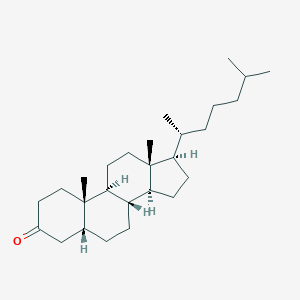

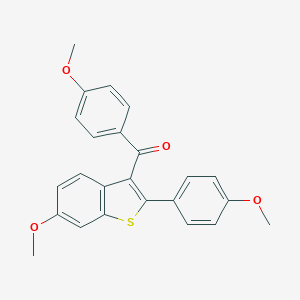

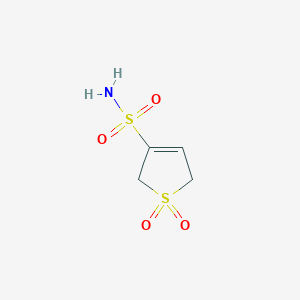

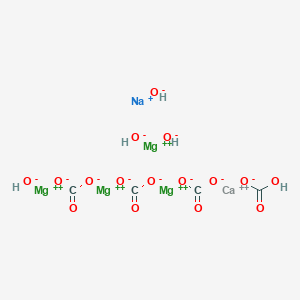

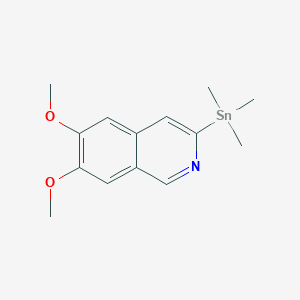

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。